molecular formula C7H9BClNO2 B571048 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 117098-93-8

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B571048
CAS No.: 117098-93-8
M. Wt: 185.414
InChI Key: ZDCBDYGPSUVCOU-UHFFFAOYSA-N
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Description

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boron-containing structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperature, pressure, and pH to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various boron-containing derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its ability to form reversible covalent bonds with nucleophilic functional groups in biological molecules. This interaction can inhibit the activity of specific enzymes by modifying their active sites. The compound’s boron center plays a crucial role in this mechanism, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific structure, which allows it to form reversible covalent bonds with a wide range of nucleophilic functional groups. This property makes it highly versatile for various applications in medicinal chemistry and materials science .

Biological Activity

6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride, identified by its CAS number 117098-93-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of benzoxaboroles, which have demonstrated a range of pharmacological properties, particularly in antimicrobial and antiparasitic applications.

The molecular formula of this compound is C7_7H9_9BClNO2_2, with a molecular weight of 185.41 g/mol. The presence of a boron atom in its structure is pivotal for its biological activity, affecting the compound's interaction with various biological targets.

PropertyValue
Molecular FormulaC7_7H9_9BClNO2_2
Molecular Weight185.41 g/mol
CAS Number117098-93-8
InChI KeyZDCBDYGPSUVCOU-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro evaluations have shown that this compound exhibits significant activity against various strains of bacteria and fungi.

Mechanism of Action : The compound primarily acts by inhibiting the leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. This inhibition leads to the formation of nonproductive complexes that prevent proper tRNA charging, ultimately disrupting protein synthesis in microbial cells .

Case Studies

  • Antimycobacterial Activity :
    In a study evaluating new derivatives of benzoxaboroles, it was found that certain modifications to the 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol scaffold resulted in improved activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 12.14 µM to 49.20 µM against Mtb H37Rv, indicating a promising therapeutic potential compared to traditional antibiotics like isoniazid .
  • Antiparasitic Activity :
    Another investigation focused on the antiparasitic efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from the oxaborole scaffold exhibited IC50 values as low as 0.086 µM, showcasing potent antitrypanosomal activity . This highlights the potential application of these compounds in treating parasitic infections.

Table 2: Biological Activity Summary

Activity TypeTarget OrganismMIC/IC50 Value
AntimycobacterialMycobacterium tuberculosis12.14 - 49.20 µM
AntiparasiticTrypanosoma brucei0.086 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the benzoxaborole ring can enhance or diminish activity against specific pathogens.

Key Findings :

  • Substituents at certain positions on the benzoxaborole ring can improve solubility and bioavailability.
  • The introduction of polar groups has been associated with increased potency against L. infantum and L. donovani, demonstrating the importance of molecular design in drug development .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCBDYGPSUVCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656955
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117098-93-8
Record name 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2-hydroxymethylphenyl)boronicacid
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